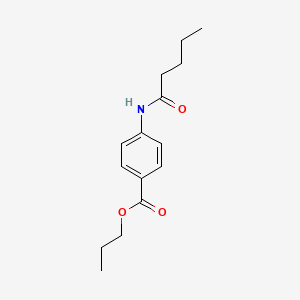![molecular formula C18H20N2O2 B4934867 N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B4934867.png)
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide, also known as MLN8054, is a small molecule inhibitor that targets Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer. MLN8054 has been studied extensively for its potential as an anticancer agent and has shown promising results in preclinical studies.
作用機序
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide targets Aurora A kinase, which is overexpressed in various types of cancer. Aurora A kinase plays a crucial role in cell division, and its overexpression can lead to abnormal cell division and tumor formation. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide inhibits Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit tumor growth and induce tumor regression in preclinical studies. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been tested in various animal models and has shown good tolerability and pharmacokinetic properties.
実験室実験の利点と制限
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has several advantages for lab experiments. It is a potent inhibitor of Aurora A kinase and has shown promising results in preclinical studies. It has good tolerability and pharmacokinetic properties and can be administered orally. However, N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has some limitations for lab experiments. It is a small molecule inhibitor and may have off-target effects. It may also have limited efficacy in certain types of cancer.
将来の方向性
There are several future directions for research on N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide. One direction is to study its efficacy in combination with other anticancer agents. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to synergize with other inhibitors of cell division and may have enhanced efficacy when used in combination. Another direction is to study its efficacy in specific types of cancer, such as melanoma and lung cancer. N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide may have different efficacy in different types of cancer, and further studies are needed to determine its potential in these types of cancer. Finally, further studies are needed to determine the optimal dosing and administration schedule for N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide in clinical trials.
合成法
The synthesis of N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the amine and acid components. The synthesis method has been described in detail in several research papers and involves the use of various reagents and solvents.
科学的研究の応用
N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, breast cancer, and lung cancer. In preclinical studies, N-{4-[(isopropylamino)carbonyl]phenyl}-2-methylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor regression.
特性
IUPAC Name |
2-methyl-N-[4-(propan-2-ylcarbamoyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-12(2)19-17(21)14-8-10-15(11-9-14)20-18(22)16-7-5-4-6-13(16)3/h4-12H,1-3H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIBAJGIEXVFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B4934810.png)
![5-{4-[(2-fluorobenzyl)oxy]benzylidene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934816.png)
![5-{5-chloro-2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934819.png)

![2-{[2-(4-methoxyphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B4934829.png)
![7-bromo-4-methylpyrido[1,2-a]pyrimidin-5-ium perchlorate](/img/structure/B4934831.png)
![1-{[1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinyl]carbonyl}-L-prolinamide](/img/structure/B4934843.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B4934850.png)
![4-isopropoxy-N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}benzamide](/img/structure/B4934852.png)
![(cyclohexylmethyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B4934856.png)
![4-{4-[(4-nitrophenyl)thio]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4934860.png)